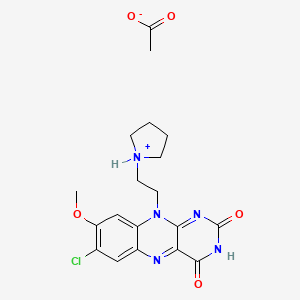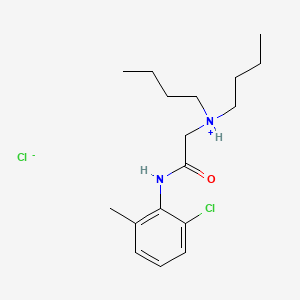![molecular formula C26H19N5O5 B13778317 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]- CAS No. 72639-28-2](/img/structure/B13778317.png)
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core, a carboxamide group, and an azo linkage, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]- typically involves multiple steps:
Formation of the Naphthalenecarboxamide Core: This step involves the reaction of naphthalene with a carboxamide precursor under specific conditions to form the naphthalenecarboxamide core.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Azo Linkage: The azo linkage is formed by coupling the naphthalenecarboxamide derivative with a diazonium salt derived from 1,2,3,4-tetrahydro-2,4-dioxo-6-quinazoline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, gene expression, and other cellular processes, contributing to its observed biological activities.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-4-(2-methoxyphenylazo)-2-naphthalenecarboxamide
- 3-Hydroxy-2’-methyl-2-naphthalenecarboxamide
- 4’-Chloro-3-hydroxy-2’-methyl-2-naphthalenecarboxamide
特性
CAS番号 |
72639-28-2 |
|---|---|
分子式 |
C26H19N5O5 |
分子量 |
481.5 g/mol |
IUPAC名 |
4-[(2,4-dioxo-1H-quinazolin-6-yl)diazenyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H19N5O5/c1-36-21-9-5-4-8-20(21)27-25(34)18-12-14-6-2-3-7-16(14)22(23(18)32)31-30-15-10-11-19-17(13-15)24(33)29-26(35)28-19/h2-13,32H,1H3,(H,27,34)(H2,28,29,33,35) |
InChIキー |
QQGVOSBHYLLPEI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC5=C(C=C4)NC(=O)NC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


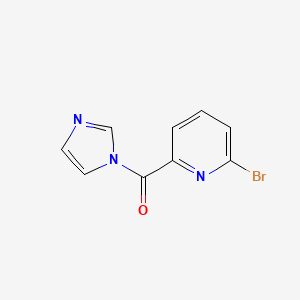
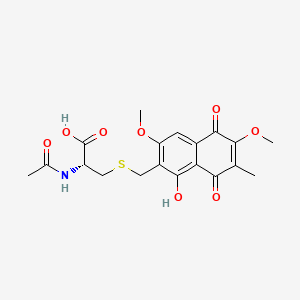

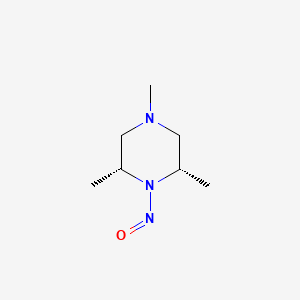
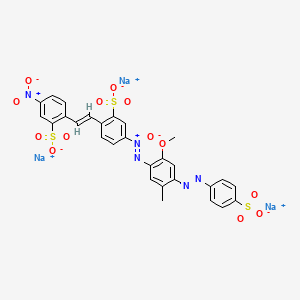



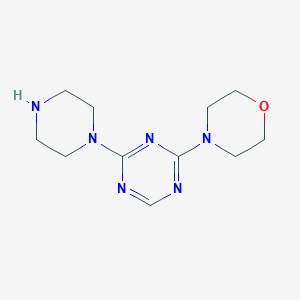


![[R-(R*,R*)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl hexadecanoate](/img/structure/B13778291.png)
